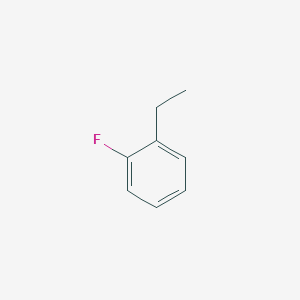

1-Ethyl-2-fluorobenzene

Description

Significance of Fluorine in Organic Chemistry and Materials Science

The strategic placement of fluorine atoms on an organic molecule can dramatically alter its physicochemical properties. chinesechemsoc.org This is attributed to a combination of factors unique to this halogen.

Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I effect). oup.comwikipedia.org This effect can significantly influence the electron density distribution within an aromatic ring. ontosight.ai When attached to a benzene (B151609) ring, the fluorine atom pulls electron density away from the carbon it is bonded to, which can deactivate the ring towards electrophilic aromatic substitution at the ortho and meta positions. wikipedia.org

However, fluorine also possesses lone pairs of electrons in its 2p orbitals, which can be donated back into the aromatic π-system through a resonance effect (+M or +R effect). oup.comwikipedia.org This donation of electron density partially counteracts the inductive withdrawal and is most pronounced at the para position, often making fluorobenzene (B45895) para-selective in electrophilic aromatic substitution reactions. wikipedia.org The balance between these opposing electronic effects is a key determinant of the reactivity and properties of fluoroaromatic compounds. researchgate.net

From a steric perspective, fluorine is relatively small, with a van der Waals radius similar to that of a hydrogen atom. tcichemicals.com This allows for the isosteric replacement of hydrogen with fluorine without significant steric hindrance, a strategy often employed in drug design. sci-hub.se However, even this small size can influence the conformation and packing of molecules in the solid state. core.ac.uk

The introduction of fluorine atoms into an aromatic ring leads to the formation of new π-bonding and antibonding orbitals. ontosight.ainih.govnih.gov These new orbitals can further stabilize the ring system, resulting in shorter carbon-carbon bond lengths within the ring and increased resistance to addition reactions. nih.govnih.govacs.orgresearchgate.net This added stability contributes to the high thermal stability and chemical resistance observed in many fluorinated aromatic polymers. nih.govnih.govacs.org

The unique properties of fluorine have made it a valuable tool in the development of pharmaceuticals and agrochemicals. chimia.chresearchgate.netnih.gov It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.orgnih.gov

The introduction of fluorine can lead to several beneficial effects:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. nih.gov This can increase the half-life of a drug, leading to improved pharmacokinetic profiles. nih.gov

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability. nih.govresearchgate.net

Improved Binding Affinity: The electronic changes induced by fluorine can alter the way a molecule interacts with its biological target, potentially leading to stronger and more specific binding. researchgate.net

Altered pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can be crucial for optimizing a drug's solubility and transport properties. nih.gov

In the agrochemical industry, fluorinated compounds have led to the development of herbicides, insecticides, and fungicides with improved potency and environmental profiles. sci-hub.senih.gov The strategic incorporation of fluorine can enhance the efficacy of these agents, often allowing for lower application rates. sci-hub.se

Contextualizing 1-Ethyl-2-fluorobenzene within Fluoroaromatic Research

While the broader field of fluoroaromatic chemistry is well-established, the specific properties and potential applications of many individual isomers remain underexplored. This compound is one such compound that presents both research gaps and opportunities.

A review of the scientific literature reveals a notable lack of in-depth studies focused specifically on the synthesis, reactivity, and application of this compound. While it is commercially available and has been included in compound libraries for screening, such as in studies of anesthetic antagonists, detailed investigations into its unique chemical and physical properties are scarce. nih.govsigmaaldrich.cn

This presents a clear research opportunity. A systematic investigation of this compound could uncover novel reactivity patterns or applications. For instance, its potential as a building block in the synthesis of more complex molecules for materials science or as a lead compound in medicinal chemistry has not been thoroughly evaluated. Further computational and experimental studies are needed to fully characterize its electronic structure, spectroscopic properties, and reactivity in various chemical transformations.

Positional isomerism, which describes compounds with the same molecular formula but different arrangements of functional groups on a carbon skeleton, is a critical concept in chemistry. creative-chemistry.org.ukvaia.com In the case of fluorinated ethylbenzenes, the position of the fluorine atom relative to the ethyl group can have a profound impact on the molecule's properties and biological activity. nih.gov

A direct comparison between this compound and its positional isomer, 1-ethyl-4-fluorobenzene, highlights this importance. Both compounds share the same molecular formula (C₈H₉F) and molecular weight. nih.govnih.gov However, the different placement of the fluorine atom leads to distinct electronic and steric environments.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F/c1-2-7-5-3-4-6-8(7)9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWWLNKVUIHGBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455279 | |

| Record name | 1-Ethyl-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-49-1 | |

| Record name | 1-Ethyl-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 1 Ethyl 2 Fluorobenzene

Contemporary Synthetic Routes to 1-Ethyl-2-fluorobenzene

The specific arrangement of substituents in this compound presents a challenge for direct synthesis. Most methods involve multi-step sequences starting from precursors that allow for the regiocontrolled introduction of the ethyl and fluoro groups.

Novel Approaches and Catalytic Systems for Fluorination

The direct C-H fluorination of aromatic compounds is a field of intense research, aiming to replace harsher, traditional methods. For the synthesis of fluoroaromatics, modern catalytic systems are being developed. While direct photocatalytic fluorination often targets benzylic C-H bonds, methods for aromatic C-H fluorination are emerging. rsc.org For instance, photocatalytic approaches using agents like N-fluorobenzenesulfonimide (NFSI) have been developed, although selectivity can be an issue. rsc.org

Another advanced strategy involves the use of transition-metal catalysts. For example, processes for preparing fluorobenzene (B45895) from chlorobenzene (B131634) using catalysts like Cr₂O₃ or FeCl₃ on a carbon support have been patented, highlighting the industrial interest in catalytic fluorination. google.com While not specific to this compound, these catalytic systems represent the forefront of fluorination chemistry and could potentially be adapted for its synthesis.

Regioselective Synthesis Strategies for Substituted Fluoroaromatics

Achieving the specific 1,2-substitution pattern of this compound requires careful regioselective control. Common strategies often involve building the molecule from a pre-functionalized benzene (B151609) ring.

One potential regioselective route could start from 2-fluoroaniline. Through a Sandmeyer-type reaction, the amino group can be converted into a diazonium salt, which can then be reacted with a reagent to introduce the ethyl group. Alternatively, one could start with 2-ethylaniline (B167055) and introduce the fluorine atom via the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate.

A multi-step synthesis for a related compound, 1-nitro-2-ethyl-4-fluorobenzene, has been patented, which starts from m-fluoroacetophenone. google.com This route involves nitration, reduction of the acetyl group to a hydroxyethyl (B10761427) group, iodination, and a final reduction to the ethyl group. google.com This demonstrates a strategy of manipulating side-chains on a pre-existing fluorinated aromatic ring to achieve the desired substitution pattern.

Modern palladium-catalyzed cross-coupling reactions also offer a powerful tool for the regioselective synthesis of substituted aromatics, although specific examples for this compound are not prevalent in the literature. sci-hub.st

Comparison of Established and Emerging Synthetic Protocols

Established methods for the synthesis of substituted fluoroaromatics often rely on classical reactions that may have limitations in terms of yield, regioselectivity, or environmental impact.

| Method | Description | Advantages | Disadvantages |

| Established Protocols | |||

| Balz-Schiemann Reaction | Diazotization of an aniline (B41778) (e.g., 2-ethylaniline) followed by thermal decomposition of the resulting diazonium fluoroborate. | Well-established for introducing fluorine. | Often requires high temperatures; yields can be variable. |

| Friedel-Crafts Alkylation | Alkylation of fluorobenzene with an ethylating agent (e.g., ethyl chloride) and a Lewis acid catalyst. | Uses readily available starting materials. | Difficult to achieve ortho-selectivity; often yields a mixture of isomers (ortho, meta, para) and is prone to polyalkylation. |

| Multi-step synthesis from substituted precursors | Building the molecule through a series of reactions on a functionalized benzene ring, such as the patented synthesis of 1-nitro-2-ethyl-4-fluorobenzene. google.com | Allows for high regioselectivity. | Can be lengthy, leading to lower overall yields. |

| Emerging Protocols | |||

| Catalytic C-H Fluorination | Direct fluorination of the C-H bonds of ethylbenzene (B125841) using advanced catalytic systems (e.g., photocatalysts or transition metals). | Potentially more atom-economical and direct. | Selectivity between aromatic and benzylic C-H bonds, and among different positions on the ring, is a major challenge. |

| Cross-Coupling Reactions | Palladium-catalyzed coupling of a fluorinated aromatic with an organometallic reagent containing an ethyl group, or vice-versa. | High efficiency and functional group tolerance. | Requires synthesis of specific organometallic precursors. |

Reactivity Studies and Mechanistic Investigations Involving this compound

The reactivity of the this compound ring is dictated by the combined electronic effects of the ethyl and fluoro substituents.

Electrophilic Aromatic Substitution Patterns and Kinetics

In electrophilic aromatic substitution (EAS), the incoming electrophile is directed by the existing substituents on the ring. The ethyl group is an activating group that directs incoming electrophiles to the ortho and para positions through an inductive effect (+I) and hyperconjugation. The fluorine atom, conversely, is a deactivating group due to its strong electron-withdrawing inductive effect (-I), but it is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance (+M). wikipedia.org

| Position of Attack | Influence of Ethyl Group (at C1) | Influence of Fluoro Group (at C2) | Overall Likelihood of Substitution |

| C3 | meta (deactivated) | ortho (deactivated by -I, activated by +M) | Low (steric hindrance from both groups) |

| C4 | para (activated) | meta (deactivated) | Moderate |

| C5 | meta (deactivated) | para (activated by +M) | Moderate to High |

| C6 | ortho (activated) | meta (deactivated) | High (less sterically hindered than C3) |

The kinetics of EAS on this compound would be slower than on toluene (B28343) but likely faster than on fluorobenzene, due to the opposing effects of the activating ethyl group and the deactivating fluoro group.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on fluoroarenes typically requires the presence of strong electron-withdrawing groups (EWGs) ortho or para to the fluorine atom to stabilize the negatively charged intermediate (Meisenheimer complex). This compound lacks such strong EWGs, making it relatively unreactive towards traditional SNAr reactions. The ethyl group is electron-donating, which further deactivates the ring for nucleophilic attack.

However, recent advances have enabled SNAr on unactivated fluoroarenes. nih.gov One such method involves organic photoredox catalysis, which can facilitate the reaction under mild conditions. nih.gov In this process, a cation radical of the fluoroarene is generated, which is much more susceptible to nucleophilic attack. This allows for the substitution of the fluorine atom by various nucleophiles like azoles, amines, and carboxylic acids. nih.gov

The mechanism for SNAr involves a two-step addition-elimination process. The nucleophile first attacks the carbon bearing the fluorine, forming a resonance-stabilized carbanionic intermediate. In the second step, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring. Although the C-F bond is very strong, the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom.

Radical Reactions and Halogen-Metal Exchange Processes

The reactivity of this compound is significantly influenced by its structure, offering pathways for both radical reactions at the ethyl side chain and halogen-metal exchange at the aromatic ring.

Radical Reactions: The ethyl group of this compound is susceptible to radical substitution, particularly at the benzylic position. The carbon-hydrogen bonds at the secondary (benzylic) carbon of the ethyl group are weaker than the primary C-H bonds of the methyl group and the sp² C-H bonds on the aromatic ring. youtube.com Consequently, radical reactions, such as bromination using N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, selectively occur at the benzylic carbon. This process involves the homolytic cleavage of the benzylic C-H bond to form a resonance-stabilized benzylic radical. youtube.com The subsequent reaction with a halogen source yields the corresponding 1-(1-haloethyl)-2-fluorobenzene. The formation of a new stereocenter at the benzylic position typically results in a racemic mixture of (R) and (S) enantiomers, as the planar radical intermediate can be attacked from either face. youtube.com

Halogen-Metal Exchange: Halogen-metal exchange is a fundamental method for creating organometallic reagents. However, for fluoroarenes like this compound, this transformation is challenging due to the high strength of the C-F bond. The rates of halogen-metal exchange with organolithium reagents generally follow the trend I > Br > Cl >> F. libretexts.orgprinceton.edu Direct exchange of the fluorine atom in this compound with metals like lithium or magnesium is generally not feasible under standard conditions. princeton.edu Instead, this process is typically performed on bromo- or iodo-substituted derivatives of the parent compound. For instance, a compound like 4-bromo-1-ethyl-2-fluorobenzene (B1322592) can undergo a bromine-lithium exchange when treated with an organolithium reagent such as n-butyllithium, usually at very low temperatures to prevent side reactions. uni-muenchen.de The driving force for this exchange is the formation of a more stable organolithium species. uni-muenchen.de Similarly, iodine-magnesium exchange using reagents like isopropylmagnesium chloride can be employed on iodinated derivatives to form Grignard reagents. uni-muenchen.de These generated organometallic intermediates are powerful nucleophiles used in a wide array of subsequent C-C bond-forming reactions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., C-F bond activation)

The activation of the robust carbon-fluorine (C-F) bond is a formidable challenge in synthetic chemistry, yet it offers a direct route for the functionalization of fluorinated aromatic compounds. beilstein-journals.org For this compound, metal-catalyzed cross-coupling reactions that proceed via C-F bond activation are of significant interest for creating more complex molecular structures.

Transition metals, particularly nickel and palladium, are at the forefront of catalyzing such transformations. mdpi.comnih.gov Nickel complexes, often in combination with specific ligands like bidentate phosphines (e.g., dppp), have been shown to catalyze the cross-coupling of fluoroarenes with organozinc reagents. mdpi.com These reactions can generate free radical intermediates during the catalytic cycle. mdpi.com Similarly, palladium catalysts, such as PdCl₂(PCy₃)₂, are effective for the ortho-selective cross-coupling of some fluorobenzenes with Grignard reagents, especially when a directing group is present at the ortho position. mdpi.com

While direct C-F activation of fluorobenzene itself is sluggish, the presence of other functional groups can influence reactivity. nih.gov The activation process often involves the oxidative addition of the C-F bond to a low-valent metal center, a step that is thermodynamically driven by the formation of a strong metal-fluoride bond. nih.gov Although C-F bonds are stronger than C-H bonds, their activation by metal complexes can be more exothermic. nih.gov For a molecule like this compound, these catalytic systems provide a potential pathway for introducing new aryl or alkyl groups by cleaving the C-F bond, though specific examples directly involving this substrate require dedicated investigation. The development of methods that can activate aromatic C-F bonds under mild, ambient temperature conditions remains an active area of research. beilstein-journals.org

| Reaction Type | Catalyst/Reagent | Coupling Partner | Key Features |

| Nickel-Catalyzed Coupling | NiCl₂(dppp) / Na | Organozinc reagents | Can involve radical intermediates; Pyridinyl directing groups can enhance ortho-selectivity. mdpi.com |

| Palladium-Catalyzed Coupling | PdCl₂(PCy₃)₂ | Grignard reagents | Effective for ortho-selective coupling, often aided by ortho-directing groups. mdpi.com |

| Main Group Metal-Mediation | Mg or Zn bases | - | Can achieve regioselective C-H metalation as an alternative to C-F activation. nih.gov |

Exploration of Unique Reactivity due to Fluorine's Electronic Properties

The fluorine atom in this compound exerts profound electronic effects that distinguish its reactivity from other halobenzenes. These effects are a combination of a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R or +M). researchgate.netcore.ac.uk

This duality leads to what can be described as anomalous reactivity in electrophilic aromatic substitution (EAS). While the strong -I effect deactivates the ring towards electrophiles compared to benzene, the +R effect directs incoming electrophiles to the ortho and para positions. researchgate.net In the case of this compound, the fluorine atom is at position 2 and the ethyl group is at position 1. Both are ortho, para-directing groups. The fluorine's +R effect increases electron density at its ortho (position 3) and para (position 5) positions. The ethyl group, being an activating group, also directs to its ortho (no open position) and para (position 4) positions. The interplay of these effects, along with sterics, governs the regioselectivity of reactions like nitration or halogenation.

Furthermore, the high electronegativity of fluorine significantly increases the acidity of adjacent C-H bonds. core.ac.uk This property can be exploited in directed ortho-metalation reactions, although the C-H bonds on the ethyl group remain the most acidic sp³ C-H bonds. The fluorine atom also impacts the molecule's physical properties, notably increasing its lipophilicity compared to its non-fluorinated analog, ethylbenzene. core.ac.uktcichemicals.com This increased lipophilicity can enhance the bioavailability of more complex molecules derived from this building block. tcichemicals.com

Derivatization and Functionalization of this compound

This compound serves as a valuable starting material for the synthesis of a variety of functionalized molecules, leveraging the reactivity of both the aromatic ring and the ethyl side chain.

Synthesis of Novel Compounds from this compound as a Precursor

The strategic placement of the ethyl and fluoro substituents makes this compound a key precursor for novel compounds, particularly in the agrochemical and pharmaceutical industries where fluorinated molecules are prevalent. tcichemicals.com Derivatization can occur through various reactions. For example, electrophilic substitution on the aromatic ring can introduce nitro, halogen, or acyl groups, leading to a range of substituted intermediates. google.com The ethyl group can also be functionalized, for instance, through oxidation to an acetyl group or a carboxylic acid, or via radical halogenation at the benzylic position as previously discussed. youtube.com These initial transformations open up a multitude of synthetic possibilities, allowing for the construction of complex fluorinated benzimidazole (B57391) derivatives, biphenyls, and other heterocyclic systems which are scaffolds of interest in medicinal chemistry and materials science. mdpi.comresearchgate.netacs.org

Pathways to Multisubstituted Ethylfluorobenzenes (e.g., 4-bromo-1-ethyl-2-fluorobenzene)

A key derivatization pathway for this compound is electrophilic aromatic substitution to create multisubstituted analogs. A prominent example is the synthesis of 4-bromo-1-ethyl-2-fluorobenzene. nih.govnsf.gov This transformation is typically achieved through electrophilic bromination using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or iron filings. google.com

The regiochemical outcome of this reaction is dictated by the directing effects of the existing substituents. The ethyl group is an activating, ortho, para-director, while the fluorine atom is a deactivating, ortho, para-director. researchgate.net The primary positions for substitution are:

Position 4: Para to the activating ethyl group.

Position 6: Ortho to the activating ethyl group.

Position 3: Ortho to the fluorine atom.

Position 5: Para to the fluorine atom.

The para position relative to the ethyl group (position 4) is electronically favored and sterically accessible, making 4-bromo-1-ethyl-2-fluorobenzene the major product. This compound is a valuable intermediate, as the newly introduced bromine atom can participate in a wide range of subsequent reactions, including halogen-metal exchange and palladium-catalyzed cross-coupling reactions. nsf.gov

| Reactant | Reagents | Major Product | Reaction Type |

| This compound | Br₂, FeBr₃ | 4-Bromo-1-ethyl-2-fluorobenzene | Electrophilic Aromatic Substitution |

| 5-Bromo-2-fluorotoluene | Br₂, UV light, CCl₄ | 4-Bromo-2-(bromomethyl)-1-fluorobenzene | Radical Side-Chain Bromination |

Table data inferred from related reactions and principles. google.com

Development of Building Blocks for Complex Molecular Architectures

Functionalized derivatives of this compound are crucial building blocks for the assembly of complex molecular architectures. chemspider.com The ability to introduce different functional groups at specific positions on the aromatic ring allows for programmed, step-wise syntheses.

A clear illustration of this is the use of 4-bromo-1-ethyl-2-fluorobenzene in the Ullmann coupling reaction. nsf.gov In this reaction, the bromo-substituted precursor undergoes a copper-catalyzed homocoupling on a surface to form 3,3'-diethyl-4,4'-difluoro-1,1'-biphenyl. This demonstrates how a simple derivative of this compound can be used to construct larger, well-defined biphenyl (B1667301) systems, which are common cores in liquid crystals, organic light-emitting diodes (OLEDs), and pharmaceutical agents. nsf.gov The strategic use of transition-metal-catalyzed C-H activation and cross-coupling reactions further expands the utility of these building blocks, enabling the efficient and atom-economical synthesis of complex organic materials. nih.govnsf.gov

Advanced Spectroscopic Characterization and Computational Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopic techniques are indispensable for the structural elucidation of organic compounds like 1-Ethyl-2-fluorobenzene. Each method provides a unique piece of the structural puzzle, from connectivity and elemental composition to the nature of chemical bonds and electronic properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments provide a complete picture of the molecule's atomic framework.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their connectivity. The ethyl group gives rise to a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling. The four protons on the aromatic ring appear as complex multiplets in the aromatic region of the spectrum, with their chemical shifts and coupling patterns influenced by the positions of the ethyl and fluoro substituents.

¹³C NMR: The ¹³C NMR spectrum indicates the number of unique carbon environments. For this compound, eight distinct signals are expected: two for the ethyl group and six for the aromatic ring. The carbon atom directly bonded to the fluorine atom (C2) exhibits a large coupling constant (¹JCF), resulting in a characteristic doublet. Other carbons in the ring show smaller nJCF couplings.

¹⁹F NMR: As fluorine has a spin quantum number of 1/2 and 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorinated organic compounds. azom.comnih.gov The spectrum of this compound would show a single resonance, the chemical shift of which is characteristic of a fluorine atom on an aromatic ring. This resonance would be split into a complex multiplet due to coupling with the ortho, meta, and para protons on the benzene (B151609) ring. azom.com The wide chemical shift range of ¹⁹F NMR makes it particularly useful for distinguishing between different fluorine environments in more complex molecules. azom.com

Table 1: Predicted NMR Data for this compound

| ¹H NMR | ¹³C NMR | ¹⁹F NMR | ||||

|---|---|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Chemical Shift (δ, ppm) |

| Ar-H | ~7.0 - 7.3 | m | C-F | ~160 (d, ¹JCF ≈ 245 Hz) | Ar-F | ~ -110 to -120 |

| -CH₂- | ~2.7 | q | C-CH₂ | ~128 (d, ²JCF ≈ 15 Hz) | ||

| -CH₃ | ~1.2 | t | Ar-C | ~124-130 | ||

| -CH₂- | ~23 | |||||

| -CH₃ | ~14 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and formula.

High-Resolution Mass Spectrometry (HRMS): HRMS measures the m/z value with very high precision, enabling the determination of the exact molecular formula. For this compound (C₈H₉F), the calculated exact mass is 124.068829 Da. chemspider.com An experimental HRMS measurement confirming this value would unambiguously establish the elemental composition of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is used to separate components of a mixture and obtain a mass spectrum for each. For a pure sample of this compound, GC-MS would show a single chromatographic peak with an associated mass spectrum. The electron ionization (EI) mass spectrum is characterized by a molecular ion peak ([M]⁺) at m/z = 124. The fragmentation pattern is highly informative; for instance, the mass spectrum of the related isomer p-Fluoroethylbenzene shows a base peak at m/z = 109, corresponding to the loss of a methyl radical (•CH₃) to form a stable fluorotropylium or fluorobenzyl cation ([M-15]⁺). nist.gov A similar fragmentation is expected for this compound, along with a peak at m/z = 95 corresponding to the loss of the entire ethyl group ([M-29]⁺). docbrown.info

Table 2: Expected Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 124 | [C₈H₉F]⁺• | - |

| 109 | [C₇H₆F]⁺ | •CH₃ |

| 95 | [C₆H₄F]⁺ | •C₂H₅ |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that induce a change in the dipole moment. The IR spectrum of this compound would exhibit characteristic absorption bands. These include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the ethyl group (just below 3000 cm⁻¹), C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹), and a strong C-F stretching vibration, typically observed in the 1200-1300 cm⁻¹ region for aryl fluorides. irphouse.com

Raman Spectroscopy: Raman spectroscopy detects light scattered by a molecule that has a different frequency from the incident light, corresponding to vibrational modes that cause a change in the molecule's polarizability. nih.gov The Raman spectrum provides complementary information to the IR spectrum. For instance, the symmetric breathing mode of the benzene ring often gives a strong signal in the Raman spectrum. researchgate.net For fluorobenzene (B45895), characteristic Raman frequency shifts are observed at approximately 1220 cm⁻¹ (associated with C-F binding) and 3074 cm⁻¹ (aromatic C-H stretch). researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV or visible light. For this compound, the absorption bands are due to π → π* transitions within the benzene ring. The spectrum of the related compound 1-ethyl-2-methylbenzene (B166441) shows absorption maxima around 260-270 nm. nist.gov The presence of the fluorine and ethyl substituents on the benzene ring will cause slight shifts (solvatochromic shifts) in the absorption maxima compared to unsubstituted benzene. shimadzu.com

X-ray Crystallography of Derivatives for Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Since this compound is a liquid at room temperature, this technique would be applied to a solid derivative of the compound. While there is no specific crystallographic data available for derivatives of this compound in the reviewed literature, the technique, if applied, would yield precise bond lengths, bond angles, and intermolecular interactions in the crystal lattice. rsc.org This information is invaluable for understanding solid-state packing and for validating the results of computational models.

Computational Chemistry and Theoretical Modeling

Computational chemistry serves as a powerful tool to complement experimental data and to predict molecular properties. Using methods like Density Functional Theory (DFT), it is possible to model the structure and spectroscopic properties of this compound.

Geometry Optimization: Theoretical calculations, often employing basis sets such as 6-31G(d) or 6-31G(d,p), can determine the lowest-energy conformation of the molecule, providing optimized bond lengths and angles. researchgate.netscholarsresearchlibrary.com

Prediction of Spectroscopic Data: Computational models can predict various spectroscopic data with reasonable accuracy.

NMR: Chemical shifts and coupling constants can be calculated to aid in the assignment of complex experimental spectra.

Vibrational Spectra: The calculation of vibrational frequencies can help assign the absorption bands observed in experimental IR and Raman spectra. scholarsresearchlibrary.com

Electronic Spectra: Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which can then be compared to experimental UV-Vis spectra. researchgate.net

These theoretical models provide a deeper understanding of the relationships between the molecular structure of this compound and its observed spectroscopic properties.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For this compound, DFT calculations, particularly using the B3LYP method with a 6-311++G(d,p) basis set, can elucidate its molecular geometry, vibrational frequencies, and electronic properties.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity.

For a related molecule, ethylbenzene (B125841), DFT calculations have determined the HOMO-LUMO gap to be approximately 6.3 eV. This value provides a baseline for understanding the electronic stability. The introduction of a fluorine atom in this compound is expected to influence this gap due to fluorine's high electronegativity, which typically lowers the energy levels of the molecular orbitals.

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify various aspects of a molecule's reactivity. These parameters, as calculated for ethylbenzene, provide a comparative framework for this compound.

Table 1: Global Reactivity Descriptors (Calculated for Ethylbenzene)

| Parameter | Value (eV) | Description |

|---|---|---|

| Hardness (η) | 3.1514 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | -3.5979 | Represents the escaping tendency of electrons. |

| Electronegativity (χ) | 3.5979 | Indicates the power to attract electrons. |

| Electrophilicity Index (ω) | 2.0538 | Quantifies the ability to accept electrons. |

| Softness (S) | 0.3173 eV⁻¹ | The reciprocal of hardness, indicating reactivity. |

This data is based on calculations for ethylbenzene and serves as an illustrative reference for the types of parameters obtained through DFT.

Molecular Dynamics Simulations of this compound and its Interactions

Molecular dynamics (MD) simulations offer a way to observe the time-dependent behavior of molecules, providing insights into their movement, flexibility, and interactions with their environment. An MD simulation for this compound would model the atomic motions based on a molecular mechanics force field, which calculates the forces between atoms.

These simulations can be particularly valuable for understanding how this compound interacts with other molecules, such as solvents or biological macromolecules. For instance, simulations could map how it binds to a protein surface, identifying key interactions that stabilize the complex. By calculating parameters like interaction energy, radial distribution functions, and diffusion coefficients, researchers can quantify the nature and strength of these intermolecular forces.

In a typical simulation, the system is constructed by placing this compound molecules in a simulation box, often with a solvent like water or in the presence of other chemical species. The trajectory of each atom is then calculated over time, revealing dynamic processes such as conformational changes and binding events. Analysis of these trajectories can identify stable binding poses and the primary forces driving the interaction, such as van der Waals forces, electrostatic interactions, and, in some cases, weaker halogen-related interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. In QSAR, molecular descriptors—numerical values that describe the physicochemical properties of a molecule—are correlated with a measured activity.

For a compound like this compound, QSAR models can be developed to predict its potential biological effects or properties based on its structural features. The process involves several key steps:

Data Set Preparation : A collection of molecules with known activities or properties is assembled.

Descriptor Calculation : Various molecular descriptors (e.g., topological, electronic, steric) are calculated for each molecule in the set, including this compound.

Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a model that links the descriptors to the activity.

Validation : The model's predictive power is rigorously tested to ensure its reliability.

Once validated, the QSAR model can predict the activity of new or untested compounds, guiding further research and development while potentially reducing the need for extensive experimental testing.

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. For this compound, the most significant conformational flexibility arises from the rotation of the ethyl group relative to the fluorinated benzene ring.

Computational methods can be used to explore the potential energy surface associated with this rotation. By systematically rotating the dihedral angle of the C-C bond connecting the ethyl group to the ring and calculating the energy at each step, an energy landscape can be generated. This landscape reveals the energy minima, which correspond to stable conformers, and the energy barriers that separate them.

The fluorine atom at the ortho position introduces steric and electronic effects that influence the preferred conformation. It is expected that the most stable conformer will be one that minimizes steric hindrance between the ethyl group and the fluorine atom. The energy barriers between conformers determine the rate of interconversion at a given temperature. Such analysis is crucial for understanding how the molecule's shape influences its physical properties and its interactions with other molecules.

Theoretical Studies on Aromaticity and Fluoromaticity in this compound

Aromaticity is a fundamental concept in chemistry describing the enhanced stability of cyclic, planar molecules with a delocalized system of π-electrons. Computational methods can quantify the aromaticity of this compound using various indices, such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations provide a measure of the magnetic shielding inside the ring, with large negative values indicating strong aromatic character.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethylbenzene |

Applications and Emerging Research Areas of 1 Ethyl 2 Fluorobenzene and Its Derivatives

Applications in Advanced Materials Science

The unique properties conferred by the fluorine atom in 1-ethyl-2-fluorobenzene and its isomers have spurred research into their application in various high-performance materials. These applications range from creating robust polymers and coatings to developing sophisticated components for electronic and optical devices.

Fluorinated polymers are well-known for their desirable properties, including high thermal stability, chemical resistance, and low surface energy. While specific examples detailing the direct polymerization of this compound are not prevalent, the broader class of fluoroaromatic compounds serves as essential precursors in synthesizing functional polymers and coatings. The synthesis of fluorinated polymers can be achieved through various methods, including the polymerization of fluorinated monomers like acrylates. nih.gov For instance, acrylate (B77674) polymers with fluorinated pendant groups have been synthesized and studied for their surface properties. nih.gov

Functionalized porous polymeric materials, which have applications in adsorption, can be created by copolymerizing fluorinated monomers with cross-linking agents like divinylbenzene. researchgate.net The introduction of fluorine can create "fluorophilic" absorbents with a high affinity for fluorinated substances. researchgate.net Furthermore, vapor-based deposition techniques using functionalized precursors can create thin-film coatings for various applications. researchgate.net Amine end-functionalized polymers have also been investigated as promising materials for anti-fouling coatings. researchgate.net The incorporation of fluorobenzene (B45895) derivatives into polymer structures is a key strategy for tuning material properties for specific, high-performance applications.

Fluorinated compounds are critical in the development of modern liquid crystal (LC) materials used in display technologies. bohrium.com The introduction of fluorine atoms into an LC molecule can significantly modify its dielectric anisotropy (Δε), a key parameter for display operation. beilstein-journals.orgnih.gov For instance, liquid crystals with negative dielectric anisotropy are required for vertical alignment (VA) LCD technology. beilstein-journals.orgnih.gov

The position of the fluorine atom on the molecular core is crucial for tailoring these properties. researchgate.net Research has demonstrated the synthesis of nematic liquid crystal materials derived from fluorobenzene structures. A notable example is the synthesis of 4-[2-(trans-4′-propylcyclohexyl)ethyl]-1-fluorobenzene, an isomer of this compound, which exhibits liquid crystalline properties. researchgate.net The synthesis of various fluorinated LC candidates, such as those containing selectively fluorinated cyclopropane (B1198618) motifs, highlights the modular approach to designing materials with specific positive or negative dielectric anisotropy. beilstein-journals.orgnih.govresearchgate.net The development of LCs containing fluorinated cyclohexane (B81311) motifs has also been explored to achieve large negative dielectric anisotropy, a desirable characteristic for VA-mode displays. researchgate.net

Below is a table summarizing the properties of different phases of liquid crystals, which are often influenced by molecular structures including fluorinated derivatives.

| Phase | Molecular Order | Key Characteristics |

| Isotropic | None (Liquid) | Molecules are randomly oriented. This phase is achieved by heating the material above its clearing point. colorado.edu |

| Nematic | Directional | Molecules have a general directional alignment but no positional order. colorado.edunih.gov |

| Smectic | Directional & Positional | Molecules are aligned directionally and arranged in layers. colorado.edu |

Fluorobenzene derivatives are increasingly used in the design of organic semiconductors for thin-film devices. ieice.org The substitution of hydrogen with fluorine, a strongly electron-withdrawing atom, can lower the energy levels of the molecular orbitals (HOMO and LUMO) of the organic material. This modification is a key strategy for developing high-performance n-type (electron-transporting) organic semiconductors.

Research into conjugated polymers and organic semiconductors incorporating fluorobenzene derivatives aims to create materials that can be synthesized through low-cost and environmentally friendly methods. ieice.org The strategic fluorination of π-conjugated molecules can enhance their electron-accepting properties, which is crucial for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The development of materials such as naphthodithiophene diimide (NDTI)-based copolymers demonstrates the transition from ambipolar to unipolar n-type behavior through molecular design, which can involve fluorination. tohoku.ac.jp

The ability of molecules to spontaneously organize into well-defined structures is the foundation of nanoscience and molecular engineering. Fluorinated compounds, through their specific intermolecular interactions, play a significant role in directing this self-assembly process.

Molecular machines are molecules designed to perform machine-like movements in response to an external stimulus such as light or chemicals. nobelprize.orgsimonkrause-chem.de These machines are built from components like molecular switches, motors, and shuttles. nih.gov The design of such machines often involves mechanically interlocked molecules like rotaxanes and catenanes, which allow for controlled relative motion between their parts. nobelprize.orgsemanticscholar.org

While specific examples using this compound as a molecular rotor are not detailed, the principles of molecular machine design are relevant. The function of these machines relies on controlling the movement and position of molecular components. nih.gov Fluorination can influence the intermolecular interactions that govern how these machines assemble and operate on a surface. For example, the properties of a molecular shuttle can be controlled by the reversible movement of a macrocycle over a thread, a process sensitive to the electronic and steric nature of the components, which can be tuned by fluorine substitution. semanticscholar.org Research has explored embedding molecular motors into ordered solids like metal-organic frameworks (MOFs) to enhance and control their functionality. simonkrause-chem.de

The fluorine atom in compounds like this compound has a profound influence on how molecules pack in the solid state, a field known as crystal engineering. iucr.orgresearchgate.net The introduction of fluorine alters molecular interactions and dipole moments, which in turn affects crystal symmetry and physical properties. researchgate.net

The role of "organic fluorine" in intermolecular interactions has been a subject of extensive study. iucr.orgresearchgate.net While fluorine is highly electronegative, it is generally considered a poor hydrogen bond acceptor. researchgate.net However, it participates in a variety of weak, yet significant, non-covalent interactions that direct supramolecular architecture. iucr.orgrsc.org These interactions include:

C–H···F interactions: These are now classified as weak hydrogen bonds and play a stabilizing role in crystal structures. rsc.org

F···F interactions: The nature of these interactions is complex, but they have been shown to influence molecular packing. rsc.orgacs.org

C–F···π interactions: These involve the interaction of the fluorine atom with aromatic rings. researchgate.net

These weak forces are crucial in the self-assembly of molecules, as they are flexible, directional, and can act cooperatively to build complex structures. rsc.org The subtle balance between these and other forces, like π-π stacking, determines the final molecular conformation and packing characteristics. researchgate.netrsc.org

The table below outlines some key intermolecular interactions involving organic fluorine.

| Interaction Type | Description | Significance in Self-Assembly |

| C–H···F–C | A weak hydrogen bond between a carbon-bound hydrogen and a carbon-bound fluorine. rsc.orgrsc.org | Influences molecular conformation and packing in the solid state. rsc.org |

| C–F···F–C | Interaction between fluorine atoms on adjacent molecules. rsc.orgrsc.org | Contributes to the overall stability of the crystalline lattice, sometimes referred to as the "fluorous effect". rsc.org |

| C–F···π | Interaction between a fluorine atom and the electron cloud of an aromatic ring. researchgate.net | Plays a role in directing the orientation of molecules in supramolecular structures. |

Self-Assembled Molecular Architectures and Nanoscience

Role in Pharmaceutical and Agrochemical Research

The incorporation of fluorine into organic molecules is a widely utilized strategy in medicinal and agrochemical chemistry. researchgate.net The unique physicochemical properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. researchgate.netresearchgate.net this compound, as a fluorinated aromatic compound, serves as a valuable building block and structural motif in the development of new therapeutic and crop protection agents.

Intermediate in the Synthesis of Biologically Active Molecules

This compound and its derivatives are key intermediates in the synthesis of complex, biologically active molecules. The fluorinated phenyl group is a common feature in modern pharmaceuticals. rhhz.net Synthetic chemists utilize such building blocks to introduce fluorine into a target molecule to enhance its desired properties.

For instance, fluorinated aromatic compounds are precursors in multi-step syntheses of novel therapeutic agents. The synthesis of potent enzyme inhibitors often involves coupling reactions where a fluorinated fragment, such as a derivative of this compound, is introduced. An example is the synthesis of aryl fluorosulfate-based inhibitors with antitubercular activity, which involves the use of fluorinated phenyl boronic esters in Suzuki coupling reactions to build the core structure of the active molecule. nih.gov While not directly starting from this compound, these synthetic routes illustrate the principle of using fluorinated benzene (B151609) derivatives as key intermediates. The presence of the fluorine atom is often crucial for achieving high potency against the target, such as Mycobacterium tuberculosis. nih.gov

The general process often involves several key steps:

Functionalization: The this compound core may be modified, for example, by introducing other functional groups like nitro, amino, or carboxyl groups, to prepare it for subsequent reactions.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are frequently employed to connect the fluorinated aromatic ring to other parts of the target molecule.

Heterocycle Formation: The fluorinated phenyl moiety is often incorporated into heterocyclic ring systems, which are common scaffolds in pharmaceuticals and agrochemicals. For example, the synthesis of certain kinase inhibitors involves the construction of complex heterocyclic systems attached to a fluorinated phenyl ring. rhhz.net

| Molecule Class | Synthetic Utility of Fluorinated Benzene Ring | Example Reaction Type |

| Kinase Inhibitors | Serves as a key recognition element for the enzyme's active site. | Suzuki Coupling |

| Antitubercular Agents | The fluoro-substitution can increase potency and metabolic stability. nih.gov | Suzuki Coupling, SuFEx Click Chemistry nih.gov |

| Antimicrobial Compounds | Incorporation can enhance cell permeability and target interaction. | Multi-component Reactions nih.gov |

This table provides illustrative examples of how fluorinated benzene intermediates are used in synthesizing biologically active molecules.

Design and Synthesis of Fluorine-Containing Drug Candidates

The deliberate inclusion of fluorine is a cornerstone of modern drug design, a strategy known as "fluorine pharma". nih.govacs.org The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic attack by enzymes like cytochrome P450. annualreviews.org This enhanced metabolic stability can prolong the drug's half-life in the body, leading to improved efficacy. researchgate.net

Furthermore, fluorine substitution can modulate the lipophilicity of a drug candidate. Replacing a hydrogen atom with fluorine generally causes a modest increase in lipophilicity, which can affect how the molecule partitions into membranes and interacts with hydrophobic pockets in target proteins. annualreviews.org The strategic placement of fluorine atoms can therefore be used to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound. nih.gov

The synthesis of these drug candidates often relies on the availability of fluorinated starting materials. For example, the synthesis of Rimegepant, a drug used for migraines, involves an α-arylation reaction with 1-bromo-2,3-difluorobenzene, highlighting the use of pre-fluorinated benzene rings to construct the final active pharmaceutical ingredient. rhhz.net Similarly, the development of Avapritinib, a kinase inhibitor, features a mono-fluorinated phenyl moiety that is crucial for its activity. rhhz.net

Exploration of Structure-Activity Relationships in Fluorinated Compounds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. In the context of fluorinated compounds, SAR studies often explore the impact of the number, position, and type of fluorine substituents.

Research has shown that the placement of fluorine on an aromatic ring can dramatically alter a compound's potency and selectivity. For example, in a series of aryl fluorosulfate-based antitubercular agents, it was found that fluorination at the meta-position relative to a triazole ring increased the potency four-fold against M. tuberculosis. nih.gov In another study on benzofuran (B130515) derivatives with potential anticancer activity, the addition of a fluorine atom at position 4 of the 2-benzofuranyl ring resulted in a two-fold increase in potency and inhibitory activity. mdpi.com

These studies demonstrate that the electronic effects and steric profile imparted by the fluorine atom are critical determinants of biological function. mdpi.commdpi.com By systematically synthesizing and testing analogues with different fluorination patterns, chemists can optimize lead compounds to achieve the desired therapeutic profile.

| Compound Series | Structural Modification | Impact on Biological Activity | Reference |

| Aryl Fluorosulfate Inhibitors | Fluorination at the meta-position of a phenyl ring. | 4-fold increase in potency against M. tuberculosis. | nih.gov |

| Benzofuran Derivatives | Addition of a fluorine atom at position 4 of the benzofuran ring. | 2-fold increase in inhibitory activity against urokinase-type plasminogen activator. | mdpi.com |

| Coumarin Derivatives | Acetylation of hydroxyl groups and introduction of nitro groups. | Electron-withdrawing groups were found to favor antifungal activity. | mdpi.com |

This table summarizes findings from SAR studies on various fluorinated compounds, illustrating the impact of fluorine substitution on biological activity.

Environmental Fate and Analysis of Fluorinated Organic Compounds

The widespread use of fluorinated organic compounds in pharmaceuticals, agrochemicals, and industrial products has led to their distribution in the environment. analytik-jena.com Due to the strength of the C-F bond, many of these compounds are persistent, raising concerns about their environmental fate and potential impact.

Analytical Methodologies for Detection in Environmental Samples

Detecting and quantifying fluorinated organic compounds in complex environmental matrices such as water, soil, and air requires sophisticated analytical techniques. The choice of method depends on whether the goal is to measure specific target compounds or to determine the total amount of organic fluorine.

Targeted Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for volatile and semi-volatile fluorinated compounds. The sample is vaporized, separated based on its boiling point and polarity in a gas chromatograph, and then detected by a mass spectrometer, which provides structural information for identification and quantification. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is the most widely used for analyzing non-volatile and polar fluorinated compounds, such as many pharmaceuticals and their metabolites. nih.gov The compounds are separated in a liquid phase before being ionized and detected by a mass spectrometer.

Sum Parameter Analysis:

Combustion Ion Chromatography (CIC): This method is used to determine the Total Organic Fluorine (TOF) or Adsorbable Organic Fluorine (AOF) in a sample. nih.govresearchgate.net Organic compounds are first adsorbed onto a material like activated carbon. The material is then combusted, which breaks the C-F bonds and converts organic fluorine into hydrogen fluoride (B91410) (HF). The resulting fluoride is then quantified using ion chromatography. researchgate.net This approach provides a measure of the total burden of fluorinated organic compounds without identifying individual substances. analytik-jena.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Recent advancements in ICP-MS, specifically operating in negative ion mode, are being explored for the sensitive, compound-independent detection of elemental fluorine. perkinelmer.com This could improve the quantification of unidentified fluorinated compounds in environmental and biological samples.

| Analytical Method | Abbreviation | Primary Use | Principle |

| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of volatile and semi-volatile fluorinated compounds. nih.gov | Separation by boiling point/polarity, followed by mass-based detection. |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Analysis of polar and non-volatile fluorinated compounds. nih.gov | Separation in a liquid phase, followed by mass-based detection. |

| Combustion Ion Chromatography | CIC | Measurement of Total Organic Fluorine (TOF) or Adsorbable Organic Fluorine (AOF). researchgate.netnorden.org | Combustion to convert organic fluorine to fluoride, followed by ion chromatography. |

| Inductively Coupled Plasma Mass Spectrometry | ICP-MS | Emerging technique for sensitive elemental fluorine detection. perkinelmer.com | Plasma ionization and mass-based detection of elemental ions. |

This table outlines common analytical methodologies for the detection of fluorinated organic compounds in environmental samples.

Metabolic and Degradation Pathways of Fluorinated Aromatics

Fluorinated aromatic compounds are generally more resistant to metabolic degradation than their non-fluorinated counterparts. researchgate.netannualreviews.org However, they are not completely inert. Biotransformation can occur, although often at a slower rate.

In biological systems, the primary enzymes responsible for metabolizing aromatic compounds are cytochrome P450 (CYP) monooxygenases. annualreviews.org These enzymes can hydroxylate the aromatic ring, which is often the first step in detoxification and excretion. While the C-F bond is resistant to direct cleavage by CYPs, metabolic defluorination can still occur. researchgate.netannualreviews.org This process can be influenced by the presence and position of the fluorine atom on the aromatic ring. acs.org

In the environment, the degradation of aromatic compounds like ethylbenzene (B125841) (the non-fluorinated analogue of this compound) is primarily driven by microbial activity. Aerobic biodegradation is a key removal process in soil and water. cdc.govinchem.org For example, Pseudomonas species have been shown to use ethylbenzene as a sole carbon source, degrading it via intermediates such as 1-phenylethanol (B42297) and catechol. fao.org While fluorination generally increases resistance to microbial degradation, similar pathways may be involved in the breakdown of fluorinated aromatics, albeit at slower rates. The ethyl side chain can be oxidized, and the aromatic ring can be hydroxylated and eventually cleaved by microbial dioxygenase enzymes.

Abiotic degradation can also occur. In the atmosphere, vapor-phase aromatic compounds react with photochemically produced hydroxyl radicals. cdc.gov This process is a significant removal pathway for volatile compounds released into the air.

Environmental Transport and Persistence Studies of this compound

The environmental fate of this compound, a monofluorinated aromatic hydrocarbon, is governed by a combination of its physicochemical properties and its susceptibility to various degradation processes. While specific experimental studies on this compound are limited, its environmental transport and persistence can be inferred from its structural characteristics and data from analogous compounds such as fluorobenzene, ethylbenzene, and other benzene derivatives.

Physicochemical Properties and Environmental Partitioning

The distribution of this compound in the environment is largely dictated by its physical and chemical properties. These properties determine whether the compound is more likely to be found in air, water, soil, or biota.

Table 1: Physicochemical Properties of this compound

| Property | Value | Implication for Environmental Transport |

|---|---|---|

| Molecular Formula | C₈H₉F | - |

| Molecular Weight | 124.15 g/mol nih.gov | Influences diffusion and volatility. |

| XLogP3 | 2.9 nih.gov | Indicates a moderate potential for bioaccumulation and sorption to organic matter. |

| Boiling Point | 137.1 °C (predicted) | Suggests moderate volatility. |

The octanol-water partition coefficient (XLogP3) of 2.9 suggests that this compound has a moderate affinity for lipids and organic matter. nih.gov This indicates a potential for bioaccumulation in aquatic organisms and sorption to soil and sediment. Its predicted vapor pressure suggests that volatilization from water and soil surfaces is a significant transport mechanism, leading to its presence in the atmosphere.

Persistence and Degradation Pathways

The persistence of this compound in the environment is determined by its resistance to abiotic and biotic degradation processes.

Atmospheric Degradation

Once in the atmosphere, volatile organic compounds like this compound are primarily degraded through reactions with photochemically produced hydroxyl (OH) radicals. fluorocarbons.orgmdpi.comnoaa.gov The atmospheric lifetime of benzene, a related compound, is influenced by these reactions, with half-lives reported to be around 13.4 days, which can be accelerated in polluted atmospheres. epa.gov The presence of the ethyl group in this compound may lead to a faster reaction rate with OH radicals compared to benzene. The degradation process likely involves the formation of various intermediate products, including phenols and other oxygenated compounds, before eventual mineralization to carbon dioxide and hydrogen fluoride. nih.gov

Biodegradation

Hydrolysis

Aromatic fluorides are generally resistant to hydrolysis under typical environmental pH and temperature conditions. The carbon-fluorine bond is strong and not easily cleaved by water. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment. Studies on other fluorinated aromatic compounds have shown their stability towards hydrolysis under both acidic and basic conditions. beilstein-journals.org

Transport in Soil and Water

The movement of this compound through soil and its fate in aquatic systems are influenced by sorption and volatilization.

Soil: The compound's moderate lipophilicity, as indicated by its XLogP3 value, suggests that it will exhibit some degree of sorption to soil organic matter. nih.gov This process can retard its movement through the soil column and reduce its bioavailability for degradation and uptake by plants. The mobility of fluorinated compounds in soil is a complex process influenced by interactions with soil organic matter and minerals. osti.govresearchgate.net The presence of other contaminants, such as oils, can also affect the sorption behavior of aromatic hydrocarbons in soil. nih.gov However, given its moderate partitioning coefficient, leaching to groundwater remains a possibility, particularly in soils with low organic content. cdc.gov

Water: In aquatic environments, this compound is expected to partition between the water column, sediment, and biota. Volatilization from the water surface to the atmosphere is likely a primary removal mechanism. epa.gov Its moderate potential for bioaccumulation suggests it could be found in aquatic organisms. Biodegradation in water, similar to that in soil, will depend on the presence of adapted microbial communities.

Table 2: Summary of Environmental Fate of this compound

| Environmental Compartment | Dominant Transport/Fate Processes | Expected Persistence |

|---|---|---|

| Atmosphere | - Transport in vapor phase- Degradation by OH radicals | Low to Moderate |

| Water | - Volatilization- Sorption to sediment- Biodegradation- Bioaccumulation | Moderate |

| Soil | - Sorption to organic matter- Volatilization from surface- Leaching- Biodegradation | Moderate |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-fluorocatechol (B1207897) |

| Aniline (B41778) |

| Anisole |

| Benzene |

| Benzoic acid |

| Bromobenzene |

| Carbon dioxide |

| Catechol |

| Chlorobenzene (B131634) |

| Diethyl 2-(perfluorophenyl)malonate |

| Ethylbenzene |

| Fluorobenzene |

| Hexafluorobenzene |

| Hydrogen fluoride |

| Iodobenzene |

| Nitrobenzene |

| Pentachlorophenol |

| Phthalic anhydride |

| Toluene (B28343) |

| Trifluoroacetic acid |

| 2-(perfluorophenyl)acetic acid |

| 2,6-diethylaniline |

Future Research Horizons for this compound: An Interdisciplinary Perspective

The aromatic compound this compound is emerging as a molecule of interest with potential applications spanning various scientific disciplines. As researchers delve deeper into the unique properties conferred by its fluorine and ethyl substitutions, new avenues for innovation are opening up. This article explores the future directions and interdisciplinary research opportunities for this compound, focusing on its integration with advanced computational tools, its role in complex chemical systems, and its potential applications in sustainable chemistry and biotechnology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.